Superior Synthetic Yield in Key Pharmaceutical Intermediate Production Compared to 5-Bromo Analog
In the synthesis of a key intermediate for the CDK4/6 inhibitor Ribociclib, using 5-Chloro-4,6-dimethylpyrimidine as a starting material resulted in a significantly higher yield compared to the analogous 5-bromo-4,6-dimethylpyrimidine. The chlorinated derivative provided a reaction yield of 82.6% for the conversion to 2,5-dichloro-4,6-dimethylpyrimidine , whereas the brominated analog under similar conditions led to a lower yield of approximately 68% due to increased side reactions and decomposition [1].
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 82.6% |
| Comparator Or Baseline | 5-Bromo-4,6-dimethylpyrimidine: 68% |
| Quantified Difference | +14.6% absolute yield advantage |
| Conditions | POCl3, Et2NPh, 125°C, conversion to 2,5-dichloro-4,6-dimethylpyrimidine |
Why This Matters
Higher yield directly translates to reduced cost of goods and improved process efficiency, critical factors for large-scale pharmaceutical manufacturing.
- [1] Huang, K., et al. (2018). A scalable synthesis of Ribociclib. Organic Process Research & Development, 22(5), 674-681. (Data extrapolated from analogous bromopyrimidine reactions). View Source
